Scilliroside
CAS No.: 507-60-8
Cat. No.: VC0542829
Molecular Formula: C32H44O12
Molecular Weight: 620.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 507-60-8 |
|---|---|
| Molecular Formula | C32H44O12 |
| Molecular Weight | 620.7 g/mol |
| IUPAC Name | [(3S,6R,8S,9R,10R,13R,14R,17R)-8,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-yl] acetate |
| Standard InChI | InChI=1S/C32H44O12/c1-16(34)42-21-13-31(39)23(8-10-30(3)19(7-11-32(30,31)40)17-4-5-24(35)41-15-17)29(2)9-6-18(12-20(21)29)43-28-27(38)26(37)25(36)22(14-33)44-28/h4-5,12,15,18-19,21-23,25-28,33,36-40H,6-11,13-14H2,1-3H3/t18-,19+,21+,22+,23+,25+,26-,27+,28+,29-,30+,31-,32+/m0/s1 |
| Standard InChI Key | LSMIOFMZNVEEBR-ICLSSMQGSA-N |
| Isomeric SMILES | CC(=O)O[C@@H]1C[C@@]2([C@H](CC[C@]3([C@@]2(CC[C@@H]3C4=COC(=O)C=C4)O)C)[C@@]5(C1=C[C@H](CC5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O |
| SMILES | CC(=O)OC1CC2(C(CCC3(C2(CCC3C4=COC(=O)C=C4)O)C)C5(C1=CC(CC5)OC6C(C(C(C(O6)CO)O)O)O)C)O |
| Canonical SMILES | CC(=O)OC1CC2(C(CCC3(C2(CCC3C4=COC(=O)C=C4)O)C)C5(C1=CC(CC5)OC6C(C(C(C(O6)CO)O)O)O)C)O |
| Appearance | Solid powder |
| Boiling Point | Decomposes |
| Colorform | Long prisms from dilute methanol Long needles or prisms from methanol |
| Melting Point | 169.0 °C 169 °C |
Introduction
Chemical Identity and Structural Properties
Scilliroside (CAS No. 507-60-8) is a bufadienolide glycoside with the molecular formula C₃₂H₄₄O₁₂ and a molecular weight of 620.68 g/mol . Its structure comprises a steroid nucleus fused to an α-pyrone lactone ring at the C17 position and a β-D-glucopyranosyl group at C3 (Figure 1). The tetraacetyl derivative, often used in synthetic studies, has the formula C₄₀H₅₂O₁₆ (788.83 g/mol) .
Physical and Chemical Characteristics
-
Solubility: Slightly soluble in water; freely soluble in methanol, ethanol, and glacial acetic acid; practically insoluble in ether and petroleum ether .
-
Melting Point: Hemihydrate form melts at 168–170°C (decomposes at 200°C) .
-
Spectroscopic Properties: UV absorption maxima at 300 nm (log ε = 3.73) in ethanol and 295 nm/505 nm in sulfuric acid .
Table 1: Key Physicochemical Properties of Scilliroside
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₂H₄₄O₁₂ | |
| Molecular Weight | 620.68 g/mol | |
| Melting Point | 168–170°C (hemihydrate) | |
| Optical Rotation | to | |
| LD₅₀ (Mice, Oral) | 0.440 mg/kg |
Natural Sources and Extraction Methods
Scilliroside is predominantly isolated from the bulbs of Urginea maritima (red squill), a Mediterranean plant cultivated for rodenticidal purposes since antiquity . The extraction process involves:
-
Solvent Extraction: Fresh or dried bulbs are macerated in polar solvents (e.g., methanol or ethanol) to isolate crude glycosides.
-
Purification: Liquid-liquid partitioning and chromatographic techniques yield scilliroside with >95% purity .
Mechanism of Action: Sodium-Potassium Pump Inhibition
Scilliroside exerts its toxicity by binding to the Na⁺/K⁺-ATPase pump, a critical enzyme for maintaining cellular electrochemical gradients. This inhibition leads to:
-
Intracellular Sodium Accumulation: Disrupts secondary active transport mechanisms.
-
Calcium Overload: Enhanced Ca²⁺ influx via Na⁺/Ca²⁺ exchangers, triggering sustained cardiac muscle contractions and neuronal excitability .
In rodents, this cascade results in convulsions, respiratory failure, and death within 2–6 hours post-ingestion . Notably, scilliroside’s emetic effect in humans and carnivores limits accidental poisoning, distinguishing it from non-emetic rodenticides like zinc phosphide .
Toxicological Profile and Rodenticidal Efficacy
Acute Toxicity
-
Rodents: LD₅₀ values range from 0.44 mg/kg (oral, mice) to 0.8 mg/kg (oral, Bandicota bengalensis) .
-
Humans: Ingestion causes nausea, blurred vision, and cardiac arrhythmias; fatalities are rare due to rapid emesis .
Table 2: Comparative LD₅₀ Values for Scilliroside
| Species | Route | LD₅₀ (mg/kg) | Source |
|---|---|---|---|
| House Mouse (Mus musculus) | Oral | 0.44 | |
| Lesser Bandicoot Rat (Bandicota bengalensis) | Oral | 0.8 (♂), 0.5 (♀) | |
| Domestic Dog (Canis lupus familiaris) | Oral | >5.0 (estimated) |
Chronic Toxicity
No evidence of carcinogenicity or cumulative toxicity has been reported, though prolonged exposure may induce neuropathic effects .
Applications in Rodent Control
Scilliroside’s efficacy as an acute rodenticide is well-documented:
-
Bait Formulations: Optimal concentration of 0.05% in grain baits achieves 90% mortality in free-choice feeding trials .
-
Advantages Over Anticoagulants:
Table 3: Performance Metrics of Scilliroside Baits
Future Directions and Research Gaps
Recent studies propose repurposing scilliroside for:
-
Cardiac Therapeutics: Low-dose applications to enhance myocardial contractility in heart failure models.
-
Anticancer Agents: Apoptosis induction in leukemia cell lines via caspase-3 activation.
Challenges include standardizing synthetic production and mitigating bait aversion in rodent populations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume